3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Description

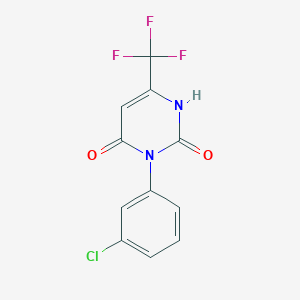

3-(3-Chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative characterized by a bicyclic pyrimidinedione core. The compound features a 3-chlorophenyl group at position 3 and a trifluoromethyl (-CF₃) substituent at position 6 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl moiety may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

3-(3-chlorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-6-2-1-3-7(4-6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZPVKYFSASLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C=C(NC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions

Formation of Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-diketone under acidic or basic conditions.

Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrimidinedione core.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving catalysts like copper or silver salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidinedione core, potentially converting it into dihydropyrimidine derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products

The major products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce dihydropyrimidines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile, forming various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives, including 3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione. Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. For instance, a study reported that certain derivatives showed promising results in inhibiting cell proliferation at concentrations as low as 5 µg/ml, although they were less effective than established chemotherapeutics like doxorubicin .

Antifungal Properties

The compound has been evaluated for its antifungal activities against several plant pathogens. In vitro assays demonstrated significant antifungal effects against species such as Botrytis cinerea, Sclerotinia sclerotiorum, and Colletotrichum gloeosporioides at concentrations around 50 µg/ml. Notably, some derivatives exhibited inhibition rates comparable to or exceeding those of conventional antifungal agents like tebuconazole .

Insecticidal Activity

In addition to its antifungal properties, this compound has shown moderate insecticidal activity against agricultural pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest that the compound could be developed into an effective insecticide for crop protection .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µg/ml) | Comparison Drug |

|---|---|---|---|

| This compound | PC3 | 5 | Doxorubicin |

| This compound | K562 | 5 | Doxorubicin |

| This compound | Hela | 5 | Doxorubicin |

| This compound | A549 | 5 | Doxorubicin |

Table 2: Antifungal Activity Against Plant Pathogens

| Compound | Pathogen Species | Concentration (µg/ml) | Inhibition Rate (%) |

|---|---|---|---|

| This compound | Botrytis cinerea | 50 | 96.76 |

| This compound | Sclerotinia sclerotiorum | 50 | 82.73 |

| This compound | Colletotrichum gloeosporioides | 50 | 69.75 |

Case Studies

Case Study A: Anticancer Investigation

In a recent investigation published in Frontiers in Chemistry, researchers synthesized a series of trifluoromethyl pyrimidine derivatives and assessed their anticancer properties. The study found that specific derivatives exhibited significant cytotoxicity against multiple cancer cell lines while maintaining lower toxicity toward normal cells . This suggests a potential for selective targeting in cancer therapy.

Case Study B: Agricultural Application

A study focused on the agricultural application of pyrimidine derivatives demonstrated their effectiveness in controlling fungal infections in crops. The results indicated that these compounds could serve as viable alternatives to traditional fungicides due to their high efficacy and lower environmental impact .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chlorophenyl and trifluoromethyl groups play crucial roles in enhancing binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

Receptors: It can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Group : The -CF₃ group at position 6 enhances metabolic stability and electron-withdrawing effects, which may improve binding affinity in enzyme inhibition. For example, 6-arylthio derivatives with -CF₃ (e.g., 12e–12g ) showed potent anti-HIV activity (IC₅₀: 2.5–100 nM) .

Chlorophenyl vs. Other Aryl Groups : The 3-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-chlorophenyl (as in ) or fluorophenyl (as in ). Substitution at the meta position (3-chloro) could reduce symmetry and alter binding kinetics.

Halogenation : Bromine at position 5 (e.g., Bromacil ) or 6 (e.g., ) is associated with herbicidal activity, while chlorine in aryl groups may enhance bioavailability through hydrophobic interactions.

Lipophilic Side Chains : Compounds with alkyl or arylthio substituents (e.g., PSB-1584 in ) exhibit improved agonist activity at GPR84 receptors, suggesting that lipophilicity modulates membrane permeability.

Limitations:

Biological Activity

3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group and a chlorophenyl moiety, which contribute to its unique pharmacological properties. The following sections provide an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C11H6ClF3N2O2

- Molecular Weight : 290.63 g/mol

- CAS Number : Not specified in the sources.

Research indicates that compounds like this compound may act as inhibitors of branched-chain amino acid transaminases (BCATs). These enzymes play a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential for protein synthesis and energy production in cells. Inhibition of BCATs can lead to altered metabolic pathways that may be beneficial in cancer therapy and other metabolic disorders .

Inhibition of BCATs

A study focused on a related compound, BAY-069, demonstrated that it effectively inhibits BCAT1 and BCAT2 with high selectivity and cellular activity. The compound's structure allows it to fit into the active site of these enzymes, preventing their function and thereby influencing cellular metabolism . The IC50 values for these inhibitors were determined through high-throughput screening assays, with promising results indicating potential therapeutic applications.

Anticancer Potential

The inhibition of BCATs is particularly relevant in cancer biology. Elevated levels of BCAAs have been associated with various cancers, suggesting that targeting these metabolic pathways could hinder tumor growth. For instance, the structural modifications made to pyrimidinedione derivatives have shown enhanced potency against cancer cell lines, indicating that this compound may exhibit similar anticancer properties .

Case Study 1: Efficacy in Cancer Models

In vitro studies using cancer cell lines treated with BCAT inhibitors demonstrated significant reductions in cell viability compared to controls. For example, one study reported that treatment with BAY-069 led to a reduction in cell proliferation by approximately 70% in certain breast cancer cell lines . This suggests that this compound could be further investigated for its potential as an anticancer agent.

Case Study 2: Pharmacokinetic Properties

Pharmacokinetic studies have shown that modifications at the 6-position of the pyrimidinedione core can enhance absorption and bioavailability. For instance, compounds with electron-withdrawing groups at this position exhibited improved permeability across biological membranes . Such findings emphasize the importance of structural optimization for enhancing the therapeutic efficacy of this class of compounds.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H6ClF3N2O2 |

| Molecular Weight | 290.63 g/mol |

| Target Enzymes | BCAT1, BCAT2 |

| IC50 (BCAT1) | Not specified |

| IC50 (BCAT2) | Not specified |

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Significant reduction in cell viability observed |

| Selectivity | High selectivity for BCAT1/BCAT2 inhibition |

| Pharmacokinetics | Enhanced absorption with structural modifications |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield?

- Methodology : Condensation reactions of substituted urea with β-keto esters or thiourea derivatives are commonly employed. For analogs, yields ranging from 69% to 81% have been achieved via nucleophilic substitution at the C6 position using arylthio groups under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impacts reaction efficiency.

- Data : For structurally similar compounds (e.g., 6-arylthio derivatives), reaction yields correlate with electron-withdrawing substituents on the aryl group. For example, trifluoromethyl-substituted analogs showed higher yields (79–81%) compared to ethylphenyl derivatives (69%) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodology : Use a combination of:

- 1H/13C NMR : Key signals include downfield shifts for NH protons (δ 10–12 ppm) and carbonyl carbons (δ 160–170 ppm). Trifluoromethyl groups show characteristic splitting in 19F NMR .

- HRMS-ESI(−) : Confirm molecular weight with <5 ppm error. For example, C11H7ClF3N2O2 requires [M−H]⁻ at m/z 303.01 .

- X-ray crystallography : Resolve regiochemical ambiguities, as demonstrated for related pyrimidinedione hydrates .

Q. What are the primary biological activities reported for pyrimidinedione derivatives?

- Findings : Pyrimidinediones exhibit:

- Antiviral activity : Inhibition of HIV-1/2 reverse transcriptase (RT) via non-nucleoside mechanisms, with therapeutic indexes (TI) >450,000 for optimized analogs .

- Enzyme modulation : Analogous structures participate in riboflavin biosynthesis as intermediates (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) .

Advanced Research Questions

Q. How do substitutions at the N1 and C6 positions influence antiviral potency against HIV-1?

- SAR Insights :

- N1 modifications : Cyclopropylmethyl or benzyl groups enhance binding to the RT hydrophobic pocket, increasing TI by >2,000,000-fold .

- C6 substitutions : Electron-deficient groups (e.g., trifluoromethyl) improve metabolic stability and RT affinity. For example, 6-(3,5-dimethylbenzoyl) analogs show EC₅₀ values <10 nM .

- Experimental Design : Synthesize derivatives with systematic substituent variations and assess RT inhibition via enzymatic assays (e.g., ELISA-based RT activity kits).

Q. What metabolic pathways degrade or modify this compound in biological systems?

- Mechanistic Clues :

- Hepatic metabolism : Cytochrome P450-mediated oxidation of the chlorophenyl ring is likely, based on analogs like Mavacamten, which undergoes CYP2C19-dependent hydroxylation .

- Riboflavin biosynthesis : Homologs such as 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione are recycled in lumazine dismutation, suggesting potential cross-talk with flavoenzymes .

- Methodology : Use radiolabeled isotopes (e.g., ¹⁴C) or LC-MS/MS to track metabolite formation in hepatocyte models.

Q. How do crystallographic data inform the design of pyrimidinedione-based inhibitors with improved solubility?

- Structural Insights :

- Hydrate formation : Monohydrate structures (e.g., 4-(4-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl) analog) reveal hydrogen-bonding networks that can be exploited to enhance aqueous solubility .

- Halogen bonding : The 3-chlorophenyl group participates in Cl···π interactions, which stabilize crystal packing but may reduce bioavailability. Replace with polar substituents (e.g., methoxy) without sacrificing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.